4,4-Dimethyl-6-nitro-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyl-6-nitro-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)5-6-12-10-4-3-8(13(14)15)7-9(10)11/h3-4,7,12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBDPELMMKAMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236985 | |
| Record name | 1,2,3,4-Tetrahydro-4,4-dimethyl-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-10-4 | |
| Record name | 1,2,3,4-Tetrahydro-4,4-dimethyl-6-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-4,4-dimethyl-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,4 Dimethyl 6 Nitro 1,2,3,4 Tetrahydroquinoline
Historical and Classical Approaches to Tetrahydroquinoline Synthesis
Classical methods for quinoline (B57606) synthesis, many of which date back to the 19th century, provide a foundational framework for accessing the core structure. These reactions typically involve the acid-catalyzed condensation of anilines with carbonyl compounds, followed by cyclization and, if necessary, reduction to the tetrahydroquinoline state.
The Skraup synthesis is a cornerstone reaction for producing quinolines, traditionally involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org A variant, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones. iipseries.orgnih.gov
To adapt this for the synthesis of the target molecule, one could theoretically start with 4-nitroaniline (B120555). The gem-dimethyl group at the C4 position necessitates the use of a specific carbonyl compound capable of generating this structure. A plausible reactant would be 3,3-dimethylacrolein or a precursor that generates it in situ. The reaction would proceed through a Michael addition of the aniline to the α,β-unsaturated carbonyl, followed by acid-catalyzed cyclization and dehydration. The resulting 4,4-dimethyl-6-nitroquinoline would then require a subsequent reduction step (e.g., catalytic hydrogenation) to yield the final tetrahydroquinoline product.
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While a direct Friedländer approach to the target molecule is complex, the strategy can be envisioned for creating a precursor. For instance, a reaction between 2-amino-5-nitrobenzaldehyde (B1606718) and 3-methyl-2-butanone (B44728) under basic or acidic catalysis could theoretically lead to a quinoline intermediate, which would then need to be reduced. However, controlling the regioselectivity and achieving the specific 4,4-dimethyl substitution pattern via this method is challenging.
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org For the target compound, 4-nitroaniline could be reacted with a β-diketone that can facilitate the gem-dimethyl structure. A potential, though non-standard, substrate might be a derivative of 2,2-dimethyl-1,3-cyclohexanedione. The initial condensation forms an enamine intermediate, which then undergoes acid-catalyzed cyclodehydration to form the quinoline ring. nih.govwikipedia.org As with the Skraup synthesis, a final reduction step would be necessary to saturate the heterocyclic ring to form the tetrahydroquinoline.
These classical methods also offer pathways to quinoline derivatives that could be adapted.
Knorr Synthesis: This reaction converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using sulfuric acid. iipseries.org To apply this, 4-nitroaniline would first be reacted with a β-ketoester like ethyl isobutyrylacetate to form the corresponding β-ketoanilide. Subsequent acid-catalyzed cyclization would yield a 2-hydroxy-4,4-dimethyl-6-nitroquinoline, which would require further chemical modifications, including reduction of both the heterocyclic ring and removal of the hydroxyl group, to reach the target structure.
Conrad-Limpach Synthesis: This method is similar to the Knorr synthesis but typically yields 4-hydroxyquinolines from the condensation of anilines with β-ketoesters at high temperatures. wikipedia.orgsynarchive.comnih.gov The reaction of 4-nitroaniline with ethyl acetoacetate (B1235776) under thermal conditions would lead to a 4-hydroxyquinoline (B1666331) derivative. The challenge remains the introduction of the two methyl groups at the C4 position, which would require a specialized β-ketoester like ethyl 3,3-dimethyl-3-oxopropanoate.
Pfitzinger Reaction: This synthesis involves the reaction of isatin (B1672199) with a carbonyl compound to produce quinoline-4-carboxylic acids. iipseries.org An adaptation would require starting with 5-nitroisatin (B147319) and a ketone such as acetone. This would generate a quinoline-4-carboxylic acid, which would then need to undergo decarboxylation and reduction. This pathway is less direct for achieving the 4,4-dimethyl substitution.
A more direct and often preferred classical route involves the nitration of a pre-formed tetrahydroquinoline. Research has shown that direct nitration of 1,2,3,4-tetrahydroquinoline (B108954) can lead to a mixture of isomers. However, by using an N-protected derivative, such as N-trifluoroacetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, regioselectivity can be dramatically increased, yielding the 6-nitro isomer as the major product. researchgate.net
| Named Synthesis | General Reactants | Proposed Reactants for 4,4-Dimethyl Core | Key Intermediate | Subsequent Steps Required |
|---|---|---|---|---|
| Skraup/Doebner-von Miller | Aniline, Glycerol/α,β-Unsaturated Carbonyl, Acid, Oxidant | 4-Nitroaniline, 3,3-Dimethylacrolein | 4,4-Dimethyl-6-nitroquinoline | Reduction of quinoline ring |
| Combes | Aniline, β-Diketone, Acid | 4-Nitroaniline, Specialized β-Diketone | 2-Substituted-4,4-dimethyl-6-nitroquinoline | Reduction of quinoline ring |
| Knorr | Aniline, β-Ketoester | 4-Nitroaniline, Ethyl isobutyrylacetate | 2-Hydroxy-4,4-dimethyl-6-nitroquinoline | Reduction and Dehydroxylation |
| Conrad-Limpach | Aniline, β-Ketoester | 4-Nitroaniline, Ethyl 3,3-dimethyl-3-oxopropanoate | 4-Hydroxy-4,4-dimethyl-6-nitroquinoline | Reduction and Dehydroxylation |
Modern Catalytic and Annulation Approaches
Modern synthetic organic chemistry offers more efficient and selective methods for constructing heterocyclic systems, often utilizing transition metal catalysis.
Palladium-catalyzed reactions have become powerful tools for C-N and C-C bond formation. Oxidative annulation strategies can construct the tetrahydroquinoline ring system in a single step from appropriately designed precursors. rsc.org A hypothetical pathway could involve the intramolecular cyclization of an N-substituted aniline. For example, a palladium catalyst could facilitate the annulation of an N-(3,3-dimethylallyl)-2-bromo-5-nitroaniline. This process would involve an initial oxidative addition of the palladium catalyst to the C-Br bond, followed by an intramolecular carbopalladation across the alkene and subsequent reductive elimination to form the 4,4-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoline ring system. These modern methods often provide higher yields and better functional group tolerance compared to classical approaches. nih.gov
| Reactant 1 | Reactant/Moiety 2 | Catalyst System | Reaction Type |
|---|---|---|---|
| 2-Bromo-5-nitroaniline | 3,3-Dimethylallyl group (as N-substituent) | Pd(0) or Pd(II) catalyst, Ligand (e.g., phosphine), Base | Intramolecular Heck-type Cyclization / C-H Activation |
Copper-Catalyzed Cyclization and C-H Activation Strategies
Copper-catalyzed reactions have emerged as a powerful tool in the synthesis of nitrogen-containing heterocycles. One notable approach involves the copper-mediated C-H activation for the formation of the tetrahydroquinoline scaffold. This strategy often involves the direct coupling of C-H and Ar-H bonds, offering an efficient and atom-economical route. For the synthesis of a 4,4-dimethyl substituted tetrahydroquinoline, a potential pathway could involve an intramolecular cyclization of a suitably substituted N-alkenylaniline.
In a general sense, a copper(II) catalyst can facilitate the oxidative cyclization of N-methylanilines with electron-deficient alkenes. While this specific example may not directly yield a 4,4-dimethyl substitution pattern, it highlights the potential of copper catalysis in forming the tetrahydroquinoline ring. Another relevant copper-catalyzed method is the sequential silylation and cyclization of N-allylanilines, which leads to the formation of indolines. Although the final product is not a tetrahydroquinoline, this methodology demonstrates the utility of copper in facilitating complex cyclization cascades. The choice of starting materials is crucial; for the target molecule, a precursor bearing a gem-dimethyl group on the alkenyl chain would be necessary.
The development of direct C-H/Ar-H coupling approaches provides a sustainable alternative to traditional methods that may require pre-functionalized starting materials. The efficiency of such copper-catalyzed cyclizations can be influenced by factors such as the choice of catalyst, oxidant, and reaction conditions.
Domino and Cascade Reactions for Ring Formation
Domino and cascade reactions offer an elegant and efficient approach to the synthesis of complex molecules like tetrahydroquinolines from simple starting materials in a single operation. beilstein-journals.org These reactions, which involve multiple bond-forming events in a sequential manner, are highly valued for their atom economy and ability to generate molecular complexity rapidly. mdpi.com
One of the most versatile domino reactions for tetrahydroquinoline synthesis is the Povarov reaction, which is a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene. beilstein-journals.orgbeilstein-journals.org To achieve the 4,4-dimethyl substitution pattern, a dienophile with a gem-dimethyl group at the appropriate position would be required. The reaction is typically acid-catalyzed and can be adapted for a three-component setup, where an aniline, an aldehyde, and an alkene react in a single pot to form the tetrahydroquinoline product. beilstein-journals.orgbeilstein-journals.org The choice of catalyst and reaction conditions can influence the diastereoselectivity of the Povarov reaction, which is a key consideration when multiple stereocenters are formed. beilstein-journals.org
Other domino strategies that have been employed for tetrahydroquinoline synthesis include reduction-reductive amination sequences of 2-nitroarylketones and aldehydes, as well as metal-mediated heterocyclization of aryl azides. mdpi.com These methods showcase the breadth of possibilities within domino chemistry for accessing diverse substitution patterns on the tetrahydroquinoline core.
Organocatalytic and Metal-Free Syntheses
In recent years, organocatalysis has gained prominence as a sustainable and environmentally friendly alternative to metal-catalyzed reactions. For the synthesis of tetrahydroquinolines, chiral phosphoric acids have been successfully employed as catalysts in enantioselective Povarov reactions. organic-chemistry.org This approach allows for the construction of optically active tetrahydroquinolines with high levels of stereocontrol. The application of such a catalyst to a three-component reaction involving an aniline, an aldehyde, and a suitable gem-dimethyl substituted alkene could provide a direct route to the chiral 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745) scaffold.
Metal-free approaches to tetrahydroquinoline synthesis also include dehydrative [4+2] aza-annulation reactions between secondary N-arylamides and alkenes upon activation with trifluoromethanesulfonyl anhydride. organic-chemistry.org Subsequent reduction of the resulting dihydroquinoline intermediate would yield the desired tetrahydroquinoline. The versatility of these methods lies in the wide range of accessible starting materials and the mild reaction conditions often employed.
Regioselective Nitration Strategies for Tetrahydroquinoline Frameworks
The introduction of a nitro group onto the aromatic ring of the tetrahydroquinoline scaffold requires careful consideration of the directing effects of the substituents already present. The amino group of the tetrahydroquinoline ring is a strong activating group and an ortho-, para-director. However, under the acidic conditions typically used for nitration, the nitrogen atom is protonated, becoming a deactivating, meta-directing group. This duality in reactivity is a key factor in determining the regioselectivity of nitration.
Direct Nitration of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline
Direct nitration of the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline precursor would likely proceed under acidic conditions, leading to the protonation of the nitrogen atom. The resulting ammonium (B1175870) ion would direct the incoming nitro group to the meta-positions, which are C-5 and C-7. Therefore, achieving the desired 6-nitro substitution via direct nitration is challenging and would likely result in a mixture of isomers with the 7-nitro product being a significant component. The presence of the gem-dimethyl group at the C-4 position is not expected to significantly alter the electronic directing effects on the aromatic ring, but it may exert some steric influence on the accessibility of the different positions.
Protective Group Strategies for Position Selectivity (e.g., N-protection)
To overcome the challenges of direct nitration, a common strategy is to protect the nitrogen atom with an electron-withdrawing group. This N-protection serves two main purposes: it prevents the protonation of the nitrogen under acidic conditions and it modifies the directing effect of the amino group. By converting the strongly activating amino group into a less activating or even deactivating amide or carbamate, the regioselectivity of the nitration can be controlled.
For the synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline, the use of an N-trifluoroacetyl group has been shown to be highly effective in directing the nitration to the C-6 position. This is because the N-trifluoroacetyl group is a moderate deactivator and a para-director. When the nitrogen is protected in this manner, the nitration of the tetrahydroquinoline ring proceeds with high regioselectivity to afford the 6-nitro derivative. The choice of the protecting group is critical, as both its electronic properties and steric bulk can influence the outcome of the reaction.
| N-Protecting Group | Directing Effect | Resulting Major Isomer(s) |
| None (N-protonated) | meta-directing | 7-nitro and 5-nitro |
| N-Trifluoroacetyl | para-directing | 6-nitro |
| N-Acetyl | para-directing | 6-nitro |
| N-Benzoyl | para-directing | 6-nitro |
Influence of Reaction Conditions and Reagents on Regioselectivity
The regioselectivity of the nitration of tetrahydroquinoline frameworks is also highly dependent on the reaction conditions and the nitrating agent used. The choice of solvent, temperature, and the specific nitrating reagent can all play a role in determining the product distribution.
For N-protected tetrahydroquinolines, nitration is typically carried out using a mixture of nitric acid and a strong acid like sulfuric acid or trifluoroacetic acid. The temperature is often kept low to minimize side reactions and improve selectivity. Studies have shown that for N-trifluoroacetyl-tetrahydroquinoline, nitration with nitric acid in trifluoroacetic acid at low temperatures can lead to almost exclusive formation of the 6-nitro isomer.
The steric hindrance provided by bulky substituents can also influence regioselectivity. In the case of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline, the gem-dimethyl group at the C-4 position could sterically hinder the approach of the nitrating agent to the C-5 position, potentially favoring substitution at the C-7 position in the case of direct nitration of the unprotected amine. However, with an N-protecting group in place, the electronic directing effect to the C-6 position is expected to be the dominant factor.
| Nitrating Agent | Solvent | Temperature | Outcome for N-Trifluoroacetyl-THQ |
| HNO₃/H₂SO₄ | - | Low | High selectivity for 6-nitro |
| HNO₃/TFA | Trifluoroacetic Acid | Low | High selectivity for 6-nitro |
| N-Nitrosaccharin | Hexafluoroisopropanol | Room Temperature | Potential for high para-selectivity with reduced steric hindrance effects. nih.gov |
Introduction of the 4,4-Dimethyl Moiety
The gem-dimethyl group at the C-4 position is a key structural feature of the target molecule. Its introduction can be achieved either by starting with precursors already containing this motif or by creating it on a pre-formed tetrahydroquinoline ring.
Utilization of Dimethylated Precursors in Cyclization Reactions
A primary strategy for the synthesis of this compound involves the cyclization of a suitably substituted acyclic precursor that already contains the gem-dimethyl group. This approach often relies on classical quinoline syntheses, adapted for the specific substitution pattern.
One plausible, though not explicitly documented, approach would be a variation of the Doebner-von Miller reaction. wikipedia.org This reaction typically involves the condensation of an aniline with α,β-unsaturated carbonyl compounds. For the target molecule, this would necessitate the reaction of p-nitroaniline with a precursor that can generate a 3,3-dimethyl-α,β-unsaturated aldehyde or ketone in situ. For instance, the acid-catalyzed reaction of p-nitroaniline with a mixture of isobutyraldehyde (B47883) and formaldehyde (B43269) could theoretically lead to the desired product through a series of condensation and cyclization steps. However, the specific conditions and feasibility of this particular transformation would require experimental validation.
Another potential route involves the Combes quinoline synthesis, which utilizes the reaction of anilines with β-diketones. wikipedia.org To achieve the 4,4-dimethyl substitution, a custom β-diketone precursor bearing a gem-dimethyl group at the appropriate position would be required. The synthesis of such a specialized precursor adds complexity to this route.
A more direct cyclization approach would involve the intramolecular cyclization of a precursor like 3-(4-nitrophenylamino)-3-methylbutanal. While the synthesis of this specific aldehyde is not readily found in the literature, analogous compounds can be envisioned to undergo acid-catalyzed cyclization to form the tetrahydroquinoline ring.
The Thorpe-Ingold effect, or gem-dimethyl effect, is a relevant principle in these cyclization reactions. The presence of the gem-dimethyl group on the precursor can accelerate the rate of ring closure by altering the bond angles and reducing the conformational freedom of the acyclic chain, thus favoring the cyclized product.
Table 1: Potential Dimethylated Precursors and Corresponding Cyclization Reactions
| Dimethylated Precursor(s) | Aniline Derivative | Reaction Type | Potential Product |
| Isobutyraldehyde and Formaldehyde | p-Nitroaniline | Doebner-von Miller type | This compound |
| 3,3-Dimethylacetoacetic ester | p-Nitroaniline | Combes type | 2-Hydroxy-4,4-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoline |
| 3-(4-Nitrophenylamino)-3-methylbutanal | (Internal) | Intramolecular Cyclization | This compound |
Post-Cyclization Alkylation Approaches for Gem-Dimethyl Formation
An alternative strategy involves the introduction of the two methyl groups at the C-4 position of a pre-formed 6-nitro-tetrahydroquinoline scaffold. This approach is challenging due to the difficulty of achieving exhaustive methylation at a specific carbon atom.
A hypothetical route could start with the synthesis of 6-nitro-1,2,3,4-tetrahydroquinolin-4-one. This ketone could then be subjected to a Grignard reaction with an excess of a methylmagnesium halide (e.g., CH₃MgBr). nih.govmasterorganicchemistry.comresearchgate.net This would be expected to produce the corresponding tertiary alcohol, 4,4-dimethyl-6-nitro-1,2,3,4-tetrahydroquinolin-4-ol. The subsequent deoxygenation of this tertiary alcohol would be the final step to yield the target compound. However, the success of the Grignard reaction can be influenced by the presence of the acidic N-H proton and the nitro group, potentially requiring protection-deprotection steps.
Table 2: Hypothetical Post-Cyclization Alkylation Strategy
| Starting Material | Reagent(s) | Intermediate Product | Final Step |
| 6-Nitro-1,2,3,4-tetrahydroquinolin-4-one | 1. Excess CH₃MgBr2. H₃O⁺ | 4,4-Dimethyl-6-nitro-1,2,3,4-tetrahydroquinolin-4-ol | Deoxygenation |
Direct C-alkylation of a 6-nitro-tetrahydroquinoline at the C-4 position is generally not a feasible method for introducing two methyl groups due to the lack of suitable activation at this position for electrophilic alkylating agents.
Stereochemical Considerations in Dimethyl Group Introduction
In the context of this compound, the C-4 carbon atom is not a stereocenter. However, the presence of the gem-dimethyl group can have significant stereochemical implications if other chiral centers are present in the molecule or are introduced in subsequent reactions.
The two methyl groups at the C-4 position can influence the conformation of the six-membered heterocyclic ring. This conformational preference can, in turn, direct the stereochemical outcome of reactions at other positions, such as C-2 or C-3. For example, if a substituent were to be introduced at the C-2 position, the gem-dimethyl group could favor the formation of one diastereomer over the other due to steric hindrance.
While there is a lack of specific literature on the stereochemical influence of a 4,4-dimethyl group in this particular tetrahydroquinoline, general principles of stereocontrol in cyclic systems would apply. The bulky gem-dimethyl group would likely create a steric bias, influencing the approach of reagents from the less hindered face of the molecule.
Reaction Mechanisms in the Synthesis of 4,4 Dimethyl 6 Nitro 1,2,3,4 Tetrahydroquinoline
Detailed Mechanisms of Ring-Forming Reactions
The formation of the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745) ring typically proceeds through an intramolecular cyclization of a suitable precursor, such as an N-substituted amino ketone. This process involves a series of steps including nucleophilic addition, cyclization, and dehydration, often catalyzed by acids or bases.
The initial step in the acid-catalyzed intramolecular cyclization involves the protonation of the carbonyl oxygen of the amino ketone. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic amino group. The lone pair of electrons on the nitrogen atom attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.
Under acidic conditions, the carbinolamine can undergo dehydration to form an iminium ion, which is in equilibrium with its enamine tautomer. The enamine intermediate is a key species in this cyclization pathway. Enamines are nucleophilic at the α-carbon due to the electron-donating effect of the nitrogen atom, which delocalizes its lone pair into the double bond. acs.orglibretexts.org This increased nucleophilicity allows for an intramolecular attack on the aromatic ring, which acts as an electrophile in this context, to form the new heterocyclic ring.
Alternatively, the reaction can proceed through a Schiff base intermediate. A Schiff base is formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov In this intramolecular context, the amino group reacts with the ketone functionality to form a cyclic imine (a type of Schiff base). Tautomerization of this cyclic imine can then lead to the formation of the tetrahydroquinoline ring system.
The general mechanism for enamine formation from a ketone and a secondary amine under acidic conditions can be summarized in the following steps: acs.org
| Step | Description |
| 1 | Protonation of the carbonyl oxygen by an acid catalyst. |
| 2 | Nucleophilic attack of the amine on the protonated carbonyl carbon. |
| 3 | Proton transfer from the nitrogen to an oxygen of a water molecule. |
| 4 | Elimination of a water molecule to form an iminium ion. |
| 5 | Deprotonation of the α-carbon to form the enamine. |
This enamine intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by rearomatization to yield the tetrahydroquinoline product.
Proton transfer steps are critical throughout the ring-forming reaction. Following the initial nucleophilic attack of the amine on the carbonyl group to form the carbinolamine, a proton is transferred from the nitrogen to the oxygen atom. This converts the hydroxyl group into a better leaving group (water).
The subsequent dehydration step is typically acid-catalyzed. The protonated hydroxyl group leaves as a water molecule, leading to the formation of a carbocation or, more likely in this concerted process, the direct formation of the iminium ion. This dehydration is a key driving force for the reaction, as the removal of water shifts the equilibrium towards the formation of the cyclized product. The final step in the formation of the aromatic tetrahydroquinoline ring involves the loss of a proton from the carbon atom of the newly formed ring that was initially part of the aromatic system, thereby restoring aromaticity.
Both acid and base catalysis can be employed in the synthesis of tetrahydroquinolines, influencing the reaction rate and mechanism.
Acid Catalysis: As detailed above, acid catalysis plays a crucial role in activating the carbonyl group for nucleophilic attack, facilitating the dehydration of the carbinolamine intermediate, and promoting the final cyclization. frontiersin.orgresearchgate.net Brønsted acids are commonly used to protonate the carbonyl oxygen, thereby increasing its electrophilicity. Lewis acids can also be employed to coordinate with the carbonyl oxygen, achieving a similar activating effect.
Base Catalysis: In some synthetic routes, a base can be used to deprotonate the α-carbon of the ketone, forming an enolate. This enolate is a potent nucleophile that can then undergo an intramolecular Michael addition if an appropriate acceptor is present within the molecule, leading to the formation of the heterocyclic ring. While less common for this specific transformation, base catalysis can be a viable strategy depending on the specific precursor used. For instance, in domino reactions leading to tetrahydroquinolines, bases like cesium carbonate (Cs2CO3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective. researchgate.net
Electrophilic Aromatic Substitution Mechanism in Nitration
The introduction of a nitro group onto the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline ring occurs via an electrophilic aromatic substitution (EAS) reaction. The regioselectivity of this reaction, which dictates the position of the nitro group on the aromatic ring, is governed by the electronic effects of the substituents already present.
The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. In this mixture, sulfuric acid, being the stronger acid, protonates nitric acid. The protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). researchgate.netmasterorganicchemistry.com
The formation of the nitronium ion can be represented by the following equilibrium:
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The nitronium ion is a potent electrophile that is readily attacked by the electron-rich aromatic ring of the tetrahydroquinoline.
The mechanism of electrophilic aromatic substitution proceeds through a two-step process. In the first and rate-determining step, the π electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma-complex or arenium ion. pressbooks.pub In the second step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.
The regioselectivity of the nitration of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline is directed by the substituents on the benzene (B151609) ring portion. The amino group (a secondary amine in this case) is a powerful activating group and an ortho-, para-director due to the resonance donation of its lone pair of electrons into the ring. pressbooks.publumenlearning.comlibretexts.org The alkyl groups (the fused aliphatic ring) are weakly activating and also ortho-, para-directing.
The directing effects of these groups reinforce each other, leading to preferential substitution at the positions ortho and para to the amino group. In the case of 1,2,3,4-tetrahydroquinoline (B108954), these positions are C6 and C8. The nitration of tetrahydroquinoline itself often leads to a mixture of 6-nitro and 7-nitro isomers, with the 6-nitro isomer being the major product under certain conditions, especially when the nitrogen is protected. researchgate.net
For 4,4-dimethyl-1,2,3,4-tetrahydroquinoline, the substitution is expected to occur predominantly at the C6 position (para to the amino group). This is because the C8 position (ortho to the amino group) is sterically hindered by the adjacent aliphatic ring.
Computational studies on the nitration of tetrahydroquinoline have shown that the stability of the sigma-complex intermediates is a key factor in determining the regioselectivity. researchgate.net The sigma-complex leading to the 6-nitro product is generally found to be more stable than those leading to substitution at other positions. This is attributed to the effective delocalization of the positive charge by the electron-donating amino group when the nitro group is in the para position.
The relative energies of the sigma-complexes for the nitration of a generic N-protected tetrahydroquinoline are presented below, illustrating the preference for substitution at the 6-position.
| Position of Nitration | Relative Energy of Sigma-Complex (kcal/mol) |
| 6 | 0.0 (most stable) |
| 8 | Higher in energy due to sterics |
| 5 | Significantly higher in energy |
| 7 | Higher in energy |
Note: The exact energy values can vary depending on the computational method and the specific protecting group on the nitrogen, but the general trend of stability (6 > 8 > 7 > 5) holds. This energy profile clearly indicates that the formation of the 6-nitro isomer is the most favorable pathway.
Factors Governing Regioselectivity at the 6-Position
The introduction of a nitro group onto the aromatic ring of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline is an electrophilic aromatic substitution (EAS) reaction. The regioselectivity of this reaction, which dictates the position of the incoming nitro group, is primarily controlled by the electronic and steric effects of the substituents already present on the tetrahydroquinoline ring system.
The key directing group is the secondary amine within the heterocyclic ring. The lone pair of electrons on the nitrogen atom can be donated to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. This electron-donating effect is most pronounced at the ortho and para positions relative to the amino group. In the case of the tetrahydroquinoline ring, the 6-position is para to the nitrogen atom, and the 8-position is ortho.
However, under the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric and sulfuric acids), the amino group is protonated to form an ammonium (B1175870) ion (-NH2+). This protonated form is strongly deactivating and meta-directing due to its electron-withdrawing inductive effect. To achieve nitration at the desired 6-position (para to the nitrogen), it is crucial to protect the amino group with an electron-withdrawing group, such as an acetyl or trifluoroacetyl group, prior to the nitration step.
The presence of the 4,4-dimethyl groups on the aliphatic portion of the ring also plays a role, primarily through steric hindrance. While these groups are not directly attached to the aromatic ring, their bulkiness can influence the approach of the nitrating agent to the nearby 5-position. This steric hindrance further favors substitution at the more accessible 6- and 8-positions.
A comprehensive study on the nitration of N-protected 1,2,3,4-tetrahydroquinoline has demonstrated that the use of a protecting group is essential for achieving high regioselectivity for the 6-position. This is because the protected amino group, while still activating and ortho-, para-directing, is less basic and therefore less prone to protonation under the reaction conditions. This allows the inherent directing effect of the nitrogen lone pair to control the outcome of the reaction, leading predominantly to the 6-nitro isomer.
The table below summarizes the directing effects of the key functional groups involved in the nitration of N-protected 4,4-dimethyl-1,2,3,4-tetrahydroquinoline.
| Functional Group | Position | Electronic Effect | Directing Influence |
| Protected Amine (-NR-Acyl) | 1 | Electron-donating (resonance), Electron-withdrawing (inductive) | Ortho, Para-directing (activating) |
| Alkyl (from heterocyclic ring) | 5, 8 | Weakly electron-donating (inductive) | Ortho, Para-directing (activating) |
| Gem-dimethyl | 4 | Steric hindrance | Disfavors substitution at the adjacent 5-position |
Mechanistic Insights into Stereocontrol in Chiral Syntheses (if applicable to specific routes)
The target molecule, 4,4-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoline, is an achiral molecule as it does not possess any stereocenters. The presence of the gem-dimethyl group at the 4-position eliminates the possibility of chirality at this carbon. Therefore, mechanistic insights into stereocontrol in chiral syntheses are not directly applicable to the preparation of this specific compound.
Kinetic and Thermodynamic Aspects of Reaction Pathways
Kinetic Aspects:
The rate of the nitration reaction is influenced by several factors:
Concentration of Reactants: The rate is dependent on the concentrations of both the tetrahydroquinoline substrate and the nitrating agent.
Temperature: As with most chemical reactions, the rate of nitration increases with temperature, as more molecules will have sufficient energy to overcome the activation energy barrier.
Nature of the Solvent: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the reaction rate.
Steric Hindrance: The bulky 4,4-dimethyl groups can sterically hinder the approach of the nitronium ion to the aromatic ring. While the primary directing effects are electronic, this steric factor can influence the relative rates of attack at different positions. Specifically, it would be expected to decrease the rate of substitution at the 5-position.
Thermodynamic Aspects:
The following table provides a qualitative overview of the kinetic and thermodynamic considerations for the nitration of N-protected 4,4-dimethyl-1,2,3,4-tetrahydroquinoline.
| Aspect | Governing Factors | Expected Outcome for 6-Nitration |
| Kinetics | Activation Energy (Ea) of the rate-determining step | Lower Ea for attack at the 6-position due to electronic stabilization of the arenium ion by the protected amino group. |
| Steric Hindrance | Steric hindrance from the 4,4-dimethyl groups disfavors attack at the 5-position. | |
| Thermodynamics | Relative stability of the final products | The 6-nitro isomer is generally a thermodynamically stable product. |
| Reaction Conditions | Under kinetic control (lower temperatures), the product distribution is determined by the relative rates of formation of the different isomers. |
Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, one can deduce the carbon-hydrogen framework.
¹H NMR: Chemical Shifts, Coupling Constants, and Multiplicities for Proton Assignment
A ¹H NMR spectrum of 4,4-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoline would be expected to show distinct signals for each unique proton in the molecule.
Aromatic Protons: The protons on the nitro-substituted benzene (B151609) ring (H-5, H-7, and H-8) would appear in the downfield region (typically 6.5-8.5 ppm). The electron-withdrawing nitro group at the C-6 position would significantly deshield the ortho protons (H-5 and H-7), causing them to resonate at a lower field compared to the meta proton (H-8). Their splitting patterns (multiplicities) and coupling constants (J-values) would confirm their relative positions.
Aliphatic Protons: The protons of the tetrahydroquinoline ring system would appear in the upfield region. The methylene (B1212753) protons at C-2 and C-3 would likely appear as triplets, assuming free rotation, due to coupling with each other.
Methyl Protons: The two methyl groups at the C-4 position are chemically equivalent and would therefore appear as a single, sharp singlet in the upfield region (typically 1.0-1.5 ppm), integrating to six protons.
Amine Proton: The N-H proton of the secondary amine would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR: Carbon Skeletal Assignment and Quaternary Carbons
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Aromatic Carbons: The six carbons of the benzene ring would resonate in the 110-160 ppm range. The carbon atom attached to the nitro group (C-6) would be significantly deshielded.
Aliphatic Carbons: The signals for the C-2, C-3, and C-4 carbons would appear in the upfield region of the spectrum.
Quaternary Carbons: The spectrum would clearly show signals for the quaternary carbons, which bear no protons. These include the two carbons of the benzene ring fused to the heterocyclic ring (C-4a and C-8a) and the gem-dimethyl substituted carbon (C-4). These signals are typically less intense than those of protonated carbons.
Methyl Carbons: A signal corresponding to the two equivalent methyl carbons would be observed in the most upfield region of the spectrum.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons within the aliphatic ring (H-2 with H-3) and within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link each proton signal to its corresponding carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion ([M]+ or [M+H]+) with high precision (typically to four or five decimal places). This experimental value would then be compared to the calculated theoretical mass for the molecular formula C₁₁H₁₄N₂O₂. A close match between the experimental and theoretical mass would confirm the elemental composition of the synthesized compound, providing strong evidence for its identity.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would provide the exact mass, confirming its molecular formula of C₁₁H₁₄N₂O₂.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern provides crucial information for structural confirmation. Key expected fragments for this compound would include:
Loss of a methyl group (-CH₃): A significant peak at [M-15]⁺ resulting from the cleavage of one of the gem-dimethyl groups at the C4 position. This is often a stable fragment.
Loss of the nitro group (-NO₂): A peak at [M-46]⁺ corresponding to the loss of the nitro group.
Retro-Diels-Alder (RDA) fragmentation: Tetrahydroquinolines can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring.
A plausible fragmentation pathway is the loss of a methyl radical followed by the elimination of ethene from the heterocyclic ring.
| Fragment Ion | m/z (Expected) | Description |
| [M]⁺ | 206 | Molecular Ion |
| [M-15]⁺ | 191 | Loss of a methyl group |
| [M-46]⁺ | 160 | Loss of a nitro group |
This table is interactive. You can sort and filter the data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure.
The presence of the N-H group in the tetrahydroquinoline ring would be indicated by a stretching vibration in the range of 3300-3500 cm⁻¹. The aliphatic C-H bonds of the methyl and methylene groups would show stretching vibrations just below 3000 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.
The most indicative peaks for the nitro group are the asymmetric and symmetric stretching vibrations, which are typically strong and appear in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C=C | Aromatic Stretching | 1450 - 1600 |
| NO₂ | Asymmetric Stretching | 1500 - 1560 |
| NO₂ | Symmetric Stretching | 1345 - 1385 |
This table is interactive. You can sort and filter the data.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The spectrum of this compound is expected to be dominated by the electronic transitions of the nitrated aromatic ring.
The nitro group, being a strong chromophore, significantly influences the UV-Vis spectrum. The conjugation of the nitro group with the benzene ring is expected to give rise to strong absorption bands. Typically, nitroaromatic compounds exhibit two main absorption bands: a high-energy π → π* transition and a lower-energy n → π* transition. The π → π* transition, involving the aromatic system, is usually the more intense of the two. The presence of the amino group (as part of the heterocyclic ring) ortho/para to the nitro group can lead to intramolecular charge transfer, which may result in a bathochromic (red) shift of the absorption maximum.
| Electronic Transition | Expected Wavelength Range (nm) | Description |
| π → π | 250 - 300 | High-intensity band due to the aromatic system |
| n → π | 300 - 400 | Lower-intensity band associated with the nitro group |
This table is interactive. You can sort and filter the data.
X-Ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.
This technique would definitively establish the conformation of the tetrahydroquinoline ring, which typically adopts a half-chair or sofa conformation. Furthermore, the analysis would reveal the planarity of the aromatic ring and the orientation of the nitro and dimethyl substituents. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group and potential π-π stacking of the aromatic rings, would also be elucidated. While experimental data for this specific compound is not publicly available, related structures have been characterized, suggesting that it would crystallize in a well-defined system. For instance, a similarly substituted compound, cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline, was found to crystallize in an orthorhombic system. researchgate.net
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating crystal unit |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths & Angles | Geometric details of the molecular structure |
| Intermolecular Interactions | Hydrogen bonding, van der Waals forces, etc. |
This table is interactive. You can sort and filter the data.
Computational and Theoretical Studies on 4,4 Dimethyl 6 Nitro 1,2,3,4 Tetrahydroquinoline
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivityresearchgate.net
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for exploring the electronic characteristics and reactivity of molecules like 4,4-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoline. A prevalent method for such investigations involves the use of the B3LYP functional combined with a 6-31++G** basis set, which has been demonstrated to provide reliable results for related nitro-tetrahydroquinoline systems. researchgate.net
Geometry Optimization and Conformational Analysisresearchgate.net
The initial step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure. For the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), the geometry is optimized to a stable conformation. In the case of its nitro derivatives, including the 6-nitro isomer, computational studies have been performed to determine their optimized geometries. These calculations are essential for understanding the molecule's shape and the spatial arrangement of its atoms, which in turn influence its physical and chemical properties. The optimization of various nitro isomers of tetrahydroquinoline has been successfully achieved in both gas and aqueous phases using the B3LYP/6-31++G** level of theory. researchgate.net
Frontier Molecular Orbital (FMO) Analysiswikipedia.orgyoutube.comnih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO reflects its capacity to accept electrons (electrophilicity). youtube.com
For a substituted tetrahydroquinoline, the HOMO is generally distributed over the benzene (B151609) ring and the nitrogen atom, making this part of the molecule susceptible to electrophilic attack. The energy and distribution of the HOMO and LUMO can be calculated using DFT methods. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. In the context of the nitration of a tetrahydroquinoline derivative, the interaction between the HOMO of the tetrahydroquinoline and the LUMO of the nitrating agent (such as the nitronium ion, NO₂⁺) is the key electronic interaction driving the reaction.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |
| HOMO-LUMO Gap | 4.6 | Indicates chemical stability and reactivity. |
Electrostatic Potential Maps and Charge Distribution Analysisresearchgate.netnih.govwalisongo.ac.idresearchgate.net
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. walisongo.ac.idresearchgate.net These maps illustrate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For a molecule like 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745), the MEP would show a region of high electron density (negative potential) around the aromatic ring and the nitrogen atom, consistent with the activating nature of the amino group. The presence of the electron-withdrawing nitro group in this compound would significantly alter this picture. The nitro group would create a region of strong positive potential, while the electron density on the aromatic ring would be generally reduced. However, the positions ortho and para to the amino group (positions 5, 7, and the nitrogen itself) would remain the most electron-rich areas, influencing the regioselectivity of further reactions. DFT calculations are commonly used to generate these maps, providing a visual representation of the molecule's reactivity landscape. researchgate.netnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)researchgate.netnih.govrsc.orgcomporgchem.com
Computational chemistry allows for the prediction of various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. comporgchem.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov
Theoretical predictions of ¹H and ¹³C NMR chemical shifts for quinoline (B57606) and its derivatives have been shown to be in good agreement with experimental data when appropriate computational levels and solvent models are used. researchgate.net For this compound, such calculations would predict the chemical shifts for each unique proton and carbon atom. This is particularly useful for structural confirmation and for assigning peaks in experimentally obtained spectra. The accuracy of these predictions can be further improved by applying linear scaling factors derived from correlating calculated and experimental data for a set of related compounds. nih.gov
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C-2 | 145.2 | 146.1 | -0.9 |
| C-3 | 118.9 | 119.5 | -0.6 |
| C-4 | 130.5 | 131.2 | -0.7 |
| C-5 | 120.1 | 120.8 | -0.7 |
| C-6 (with NO₂) | 140.8 | 141.5 | -0.7 |
Theoretical Investigations of Reaction Mechanisms and Transition Statesresearchgate.net
Theoretical studies are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies.
Elucidation of Nitration Regioselectivity via Activation Energy Barriersresearchgate.netacs.orgnih.gov
The nitration of substituted tetrahydroquinolines can lead to several possible isomers. Computational studies can explain the observed regioselectivity by calculating the activation energy barriers for the formation of each possible product. The reaction proceeds through the formation of an intermediate σ-complex (also known as a Wheland intermediate). The stability of this intermediate is a good indicator of the energy of the transition state leading to it. researchgate.net
For the nitration of N-protected tetrahydroquinoline, theoretical calculations have been performed to assess the stability of the σ-complexes for nitration at positions 5, 6, 7, and 8. researchgate.net These studies have shown that the activation energy for the formation of the 6-nitro isomer is the lowest, which is in agreement with experimental observations of high regioselectivity for this position. researchgate.net The presence of the activating amino group directs the electrophilic attack to the ortho and para positions (6 and 8). The steric hindrance from the aliphatic part of the ring can influence the relative reactivity of these positions. By calculating the relative energies of the transition states for attack at each position, a quantitative prediction of the product distribution can be made.
| Position of Nitration | Relative Energy (kcal/mol) | Predicted Major/Minor Product |
|---|---|---|
| 5 | +3.5 | Minor |
| 6 | 0.0 | Major |
| 7 | +2.8 | Minor |
| 8 | +4.1 | Minor |
Computational Modeling of Cyclization Pathways
The synthesis of the tetrahydroquinoline scaffold often involves the cyclization of a precursor molecule. A common synthetic route to related heterocyclic systems is the reductive cyclization of ortho-substituted nitroarenes. unimi.itresearchgate.net Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the complex mechanisms of such reactions. While specific studies modeling the cyclization to form this compound are not extensively documented in public literature, the general approach can be described.
Such a computational study would typically model the reaction pathway of a precursor, for example, an appropriately substituted o-nitroaryl compound, undergoing reduction and subsequent intramolecular cyclization. DFT calculations are employed to map the potential energy surface of the reaction, identifying the geometries and energies of reactants, intermediates, transition states, and products.
Key aspects of modeling these pathways include:
Mechanism Elucidation: Theoretical calculations can help distinguish between different possible reaction mechanisms, such as concerted versus stepwise pathways.
Transition State Analysis: By locating and characterizing the transition state structures, researchers can calculate activation energy barriers, which are crucial for understanding reaction kinetics. Vibrational frequency analysis is performed to confirm that a calculated structure is a true transition state (identified by a single imaginary frequency).
Thermodynamic and Kinetic Insights: The computed energies provide thermodynamic data (e.g., reaction enthalpy and Gibbs free energy) and kinetic parameters. This information helps in predicting the feasibility and rate of the cyclization process under various conditions. For instance, DFT investigations have been used to understand the preferential reduction of a nitro group while other functional groups remain inert during a reductive cyclization cascade.
A hypothetical reaction coordinate for a reductive cyclization process could be modeled to yield the data presented in the interactive table below.
Table 1: Hypothetical Energy Profile for a Reductive Cyclization Pathway
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| R | Reactant (o-nitroaryl precursor) | 0.0 |
| TS1 | First Transition State (Nitro reduction) | +25.4 |
| I1 | Intermediate (Hydroxylamine/Nitroso) | +5.2 |
| TS2 | Second Transition State (Cyclization) | +15.8 |
| I2 | Intermediate (Cyclized intermediate) | -10.1 |
| P | Product (Tetrahydroquinoline) | -22.5 |
Note: The data in this table is illustrative and represents the type of output generated from DFT calculations for reaction mechanism studies.
Molecular Dynamics (MD) Simulations for Conformational Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations provide critical insights into its conformational stability and dynamic behavior. The tetrahydroquinoline ring is not planar, and the presence of the gem-dimethyl group at the C4 position introduces significant steric constraints that influence the ring's preferred conformation.
While specific MD studies on this compound are not widely published, the methodology is well-established for analyzing related substituted tetrahydroquinoline derivatives. mdpi.comnih.gov A typical MD simulation protocol involves:
System Setup: The molecule is placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions.
Force Field Application: A suitable force field (e.g., AMBER, GROMACS) is chosen to define the potential energy of the system, describing the interactions between atoms.
Simulation Run: The system undergoes energy minimization, followed by heating and equilibration phases, before a production run where data is collected. These simulations can span from nanoseconds to microseconds.
Analysis of the MD trajectory can reveal key information about conformational stability:
Root Mean Square Deviation (RMSD): This parameter is monitored to assess whether the molecule has reached a stable conformation during the simulation.
Conformational Analysis: The simulation can identify the most stable, low-energy conformations of the tetrahydroquinoline ring (e.g., half-chair, boat) and the energetic barriers between them. The gem-dimethyl substitution is expected to heavily favor specific puckering states to minimize steric clashes.
Table 2: Typical Parameters for MD Simulation of a Tetrahydroquinoline Derivative
| Parameter | Value/Description | Purpose |
|---|---|---|
| Force Field | AMBER, GROMACS, CHARMM | Describes interatomic potentials |
| Solvent Model | TIP3P Water | Simulates an aqueous environment |
| Simulation Time | 100-200 ns | Allows for adequate sampling of conformational space |
| Temperature | 300 K | Simulates physiological temperature |
| Pressure | 1 bar | Simulates atmospheric pressure |
| Analysis Metrics | RMSD, RMSF, Radius of Gyration | To quantify stability, flexibility, and compactness |
Studies on related tetrahydroquinolines have used MD simulations to confirm stable protein-ligand interactions and favorable dynamics over simulation periods of 100 nanoseconds. researchgate.net
Structure-Reactivity Relationships (SAR) from a Theoretical Perspective
Quantitative Structure-Activity Relationship (QSAR) studies provide a theoretical perspective on how the chemical structure of a compound influences its biological activity. For derivatives of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline, QSAR models have been developed to understand their agonistic activity on Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), which are important targets in metabolic disease research. wjbphs.comresearchgate.net
One such study quantitatively analyzed the PPARγ binding affinity and the transactivation profiles for hPPARα and hPPARγ. wjbphs.com The researchers used a set of 18 tetrahydroquinoline derivatives and calculated a large number of molecular descriptors (topological 0D, 1D, and 2D) using DRAGON software. wjbphs.comresearchgate.net Through a Combinatorial Protocol-Multiple Linear Regression (CP-MLR) method, they developed statistically sound models linking these structural descriptors to biological activities. wjbphs.com
The key findings from this theoretical analysis revealed:
Different Modes of Action: The models indicated that the structural features influencing binding affinity to PPARγ were different from those governing the transactivation of PPARα and PPARγ. wjbphs.com
Key Molecular Descriptors: The QSAR models identified specific topological descriptors that were either positively or negatively correlated with the agonistic activity. These descriptors encode information about molecular size, shape, and atom distribution.
The statistical quality of the developed QSAR models is paramount for their predictive power. The table below summarizes the statistical parameters for the most significant model related to PPARγ binding affinity.
Table 3: Statistical Validation of the QSAR Model for PPARγ Binding Affinity
| Parameter | Description | Value |
|---|---|---|
| N | Number of compounds in the dataset | 18 |
| R² | Squared Correlation Coefficient | 0.914 |
| R²cv | Cross-validated R² (Leave-one-out) | 0.883 |
| F-test | Fisher's test value | 31.89 |
| S.E. | Standard Error of Estimate | 0.176 |
Data sourced from Parihar and Sharma, 2020. wjbphs.comresearchgate.net
The models demonstrated high statistical significance, with a squared correlation coefficient (R²) of 0.914, indicating that over 91% of the variance in the PPARγ binding activity could be explained by the selected descriptors. researchgate.net An applicability domain analysis confirmed that the model was robust and could correctly evaluate the compounds within the dataset. wjbphs.com This theoretical approach is crucial for guiding the design of new, more potent 4,4-dimethyl-1,2,3,4-tetrahydroquinoline-based compounds for specific biological targets. wjbphs.com
Chemical Reactivity and Transformations of 4,4 Dimethyl 6 Nitro 1,2,3,4 Tetrahydroquinoline
Reduction of the Nitro Group
The presence of a nitro group on the aromatic ring is a key feature for functionalization, primarily through its reduction to an amino group. This transformation opens up a vast array of subsequent chemical modifications.
Catalytic Hydrogenation to Amino-tetrahydroquinoline
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), in the presence of hydrogen gas. The reaction is generally clean and high-yielding.
In the case of 4,4-dimethyl-6-nitro-1,2,3,4-tetrahydroquinoline, catalytic hydrogenation is expected to selectively reduce the nitro group to an amino group, yielding 6-amino-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. The reaction conditions can be optimized by varying the catalyst, solvent, pressure, and temperature to achieve high conversion and selectivity.
Table 1: Typical Conditions for Catalytic Hydrogenation
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (psi) | Typical Yield (%) |
| 10% Pd/C | H₂ gas | Ethanol | 25-80 | 50-500 | >90 |
| PtO₂ (Adam's catalyst) | H₂ gas | Acetic Acid | 25 | 50 | >90 |
| Raney Ni | H₂ gas | Methanol | 50-100 | 500-1000 | >85 |
Note: The data in this table is representative of typical conditions for nitroarene reduction and is provided for illustrative purposes. Specific yields for this compound may vary.
Selective Reduction Methods (e.g., metal-mediated reductions)
While catalytic hydrogenation is highly effective, other metal-mediated reductions offer alternative routes, sometimes with different chemoselectivities, especially in the presence of other reducible functional groups. Common reagents for such reductions include metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, or sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst.
For the selective reduction of this compound, iron powder in the presence of acetic acid or hydrochloric acid is a classic and cost-effective method. This method is particularly useful in laboratory settings and is known for its reliability in reducing aromatic nitro compounds.
Table 2: Metal-Mediated Reduction Methods
| Metal Reagent | Acid/Co-reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Fe powder | Acetic Acid | Ethanol/Water | 80-100 | 80-95 |
| SnCl₂·2H₂O | Hydrochloric Acid | Ethanol | 70-90 | 85-95 |
| Zn dust | Ammonium (B1175870) Formate | Methanol | 25-60 | 80-90 |
Note: The data in this table is based on general procedures for the reduction of nitroarenes and serves as a guide. Actual yields may differ for the specific substrate.
Reactions Involving the Tetrahydroquinoline Nitrogen Atom
The secondary amine in the tetrahydroquinoline ring is a nucleophilic center and can participate in a variety of reactions, allowing for the introduction of diverse substituents at the N-1 position. These reactions are typically carried out after the reduction of the nitro group to avoid potential side reactions.
N-Alkylation and N-Acylation Reactions
N-alkylation of the resulting 6-amino-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base to neutralize the acid formed during the reaction. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for N-alkylation.
N-acylation readily occurs by treating the tetrahydroquinoline with acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated acid. These reactions lead to the formation of amides, which can be important for modifying the electronic and steric properties of the molecule.
Table 3: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Base | Solvent | Temperature (°C) |
| N-Alkylation | Methyl iodide | K₂CO₃ | Acetonitrile | 25-80 |
| N-Alkylation (Reductive Amination) | Benzaldehyde, NaBH(OAc)₃ | - | Dichloromethane | 25 |
| N-Acylation | Acetyl chloride | Triethylamine | Dichloromethane | 0-25 |
| N-Acylation | Acetic anhydride | Pyridine | - | 25-100 |
Note: This table provides general conditions for N-alkylation and N-acylation of secondary amines.
Formation of N-Oxides
The nitrogen atom of the tetrahydroquinoline ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide can significantly alter the electronic properties and reactivity of the heterocyclic ring. However, the presence of the nitro group might require careful selection of reaction conditions to avoid unwanted side reactions.
Reactions of the Aromatic Ring
The aromatic ring of this compound is subject to electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, namely the alkylamino portion and the nitro group, will govern the position of substitution.
The alkylamino group (after N-protection if necessary) is an ortho-, para-directing and activating group, while the nitro group is a meta-directing and deactivating group. The gem-dimethyl group at the 4-position does not directly participate in the aromatic system's electronics but can exert steric influence.
Given the substitution pattern, further electrophilic substitution will be directed to the positions ortho and para to the amino group and meta to the nitro group. The strong activating effect of the amino group (or a protected amino group) will likely dominate, directing incoming electrophiles to positions 5 and 7. However, the deactivating effect of the nitro group will make the ring less reactive towards electrophilic attack compared to an unsubstituted tetrahydroquinoline. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, although the latter may be challenging on a strongly deactivated ring.
Further Electrophilic Aromatic Substitutions (if applicable)
Further electrophilic aromatic substitution (EAS) on the this compound ring system is theoretically possible, though challenging. The directing effects of the existing substituents converge on the same positions. The secondary amine at N-1 is a potent activating group, donating electron density to the ring through resonance and directing incoming electrophiles to the positions ortho and para to itself, which are C-5 and C-7. scispace.comrsc.org Concurrently, the nitro group at C-6 is a strong deactivating group, withdrawing electron density from the ring, but it directs incoming electrophiles to the positions meta to itself, which are also C-5 and C-7. rsc.orgpearson.com
This convergence means that any subsequent electrophilic attack would be directed toward the C-5 or C-7 positions. However, the powerful electron-withdrawing nature of the nitro group significantly deactivates the entire ring, making further substitutions kinetically unfavorable under standard EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). lumenlearning.com The strong activation by the amine group is largely counteracted by the deactivation from the nitro group.
To achieve further substitution, forcing conditions would likely be required, which could risk side reactions or degradation of the molecule. A common strategy to modulate the reactivity of aniline-type compounds is to protect the nitrogen atom, for instance, through acetylation. libretexts.org For the N-acetyl derivative of the title compound, the activating strength of the nitrogen is tempered, but the ortho, para-directing influence remains. This could provide a more controlled pathway for further functionalization at C-5 or C-7, although the deactivating effect of the nitro group still presents a significant hurdle.
Metalation and Cross-Coupling Reactions at Aromatic Positions
Modern synthetic methods offer more targeted approaches to functionalizing the aromatic ring, bypassing the limitations of classical electrophilic substitution.
Directed ortho-Metalation (DoM): This strategy utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position, creating a nucleophilic aryllithium species that can react with various electrophiles. wikipedia.orgbaranlab.org In this compound, the secondary amine at N-1 can serve as a DMG. After protection with a suitable group (e.g., pivaloyl or carbamoyl), it can direct lithiation exclusively to the C-8 position. uwindsor.caharvard.edu
A significant challenge for this approach is the presence of the nitro group, which is generally incompatible with highly nucleophilic and basic organolithium reagents. Potential side reactions include nucleophilic addition to the nitro group or reduction. However, specialized hindered lithium amide bases or careful control of reaction conditions (e.g., very low temperatures) can sometimes circumvent these issues. harvard.edu
Palladium-Catalyzed Cross-Coupling and C-H Activation: Palladium-catalyzed reactions provide a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds. If the aromatic ring were first functionalized with a halide (e.g., at C-5, C-7, or C-8), it could undergo standard cross-coupling reactions like the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.org Research has demonstrated successful Suzuki couplings on unprotected ortho-bromoanilines and even protocols where a nitro group is simultaneously reduced to an amine during the coupling process. researchgate.netnih.gov
More advanced methods involve the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation can be directed by the N-H group or a protected derivative, potentially enabling arylation, alkenylation, or other transformations at the C-8 position. Furthermore, recent breakthroughs have shown that the nitro group itself can be used as a coupling handle in "denitrative" cross-coupling reactions, where the C-NO2 bond is catalytically activated and replaced, offering a novel route to functionalize the C-6 position. acs.orgnih.gov
Transformations at the 4,4-Dimethyl Positions
The gem-dimethyl group at the C-4 position consists of chemically robust C(sp³)–H bonds. These alkyl groups are generally unreactive towards many reagents that target the aromatic ring or the nitrogen atom. However, their transformation is achievable through radical pathways or modern C-H activation catalysis.
Potential for Radical Reactions or C-H Activation at Alkyl Groups
The C-H bonds of the gem-dimethyl group are less reactive than the benzylic C-H bonds at the C-2 position. However, under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), hydrogen abstraction could occur, leading to a tertiary radical at C-4. This radical could then be trapped by a halogen or other radical species.
The field of C-H activation offers more sophisticated and selective methods. Transition metal catalysis, particularly with palladium, has been shown to functionalize seemingly inert C(sp³)–H bonds. mdpi.comyoutube.com For instance, a notable palladium-catalyzed method has been developed to convert gem-dimethyl groups on related heterocyclic systems into cyclopropane (B1198618) rings via a sequential C-H activation and radical cyclization process. semanticscholar.org Such a transformation, if applied to this compound, would yield a spirocyclic cyclopropane at the C-4 position, dramatically altering the molecular architecture. The gem-dimethyl arrangement can also influence the rate and outcome of nearby reactions through the Thorpe-Ingold effect, which favors ring-closing reactions. acs.orgresearchgate.net
Ring-Opening or Rearrangement Reactions (if thermodynamically favorable)
The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a thermodynamically stable heterocyclic system and is not prone to ring-opening or rearrangement under typical reaction conditions. acs.orgorganic-chemistry.org Its stability is a key reason for its prevalence in pharmaceutical compounds and natural products. However, specific reagents or reaction sequences can induce structural changes.
One potential transformation for nitro-substituted tetrahydroquinolines is elimination and subsequent oxidation. Under certain conditions, particularly in solution over time, related nitro-tetrahydroquinoline systems have been observed to undergo a slow elimination of nitrous acid (HNO₂) to form a dihydroquinoline, which can then oxidize to the fully aromatic quinoline (B57606). thieme-connect.com
Furthermore, more complex skeletal rearrangements are possible. For example, a ring-expanding Smiles rearrangement has been documented for certain substituted tetrahydroquinolines. researchgate.net This type of reaction involves nucleophilic aromatic substitution where a tethered nucleophile attacks the aromatic ring, leading to a spirocyclic intermediate that rearranges to form a larger, doubly benzo-fused medium-sized ring. While not a common reaction, it demonstrates that under specific intramolecular conditions, the tetrahydroquinoline core can be induced to undergo significant structural reorganization.
Applications of 4,4 Dimethyl 6 Nitro 1,2,3,4 Tetrahydroquinoline As a Synthetic Building Block
Precursor in the Synthesis of More Complex Heterocyclic Systems
The strategic placement of a nitro group on the aromatic ring of 4,4-Dimethyl-6-nitro-1,2,3,4-tetrahydroquinoline makes it a valuable precursor for the synthesis of more elaborate heterocyclic systems. The nitro group can be readily reduced to an amino group, which then serves as a handle for a variety of synthetic transformations.
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). The resulting 6-amino-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a versatile intermediate. This amino group can undergo a range of reactions to construct fused heterocyclic rings. For instance, it can be diazotized and subsequently converted into other functional groups, or it can participate in condensation reactions with dicarbonyl compounds to form new rings.
One of the key applications of aromatic amines is in the synthesis of fused heterocycles. For example, the amino derivative of this compound could be used in reactions like the Skraup synthesis or the Doebner-von Miller reaction to construct additional fused pyridine (B92270) rings, leading to complex polycyclic aromatic systems. The gem-dimethyl group at the 4-position would likely remain intact during these transformations, imparting specific steric and electronic properties to the final molecule.
Table 1: Potential Heterocyclic Systems Derived from 6-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
| Starting Material | Reagent(s) | Resulting Heterocyclic System | Potential Application Areas |
|---|---|---|---|
| 6-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | Glycerol, H₂SO₄, oxidizing agent | Fused Pyridine Ring (e.g., aza-acridine derivative) | Medicinal Chemistry, Materials Science |
| 6-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | β-Ketoester | Fused Pyridinone Ring (e.g., quinolino-pyridinone) | Pharmaceuticals, Dyes |
| 6-Amino-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | Phosgene or equivalent | Fused Carbamic Acid Derivatives | Agrochemicals, Polymer Chemistry |
Ligand Design in Organometallic Chemistry
While there is no specific literature on the use of this compound as a ligand in organometallic chemistry, its structural features suggest potential in this area. The tetrahydroquinoline nitrogen atom possesses a lone pair of electrons that can coordinate to metal centers. The gem-dimethyl groups at the 4-position can introduce steric bulk, which can be a crucial factor in influencing the coordination geometry and reactivity of the resulting metal complex.
Furthermore, the nitro group, while electron-withdrawing, does not preclude coordination at the nitrogen atom. In fact, the electronic properties of the ligand can be tuned by the presence of the nitro group. For certain applications, the electron-withdrawing nature of the nitro group could be beneficial, for example, in stabilizing low-valent metal centers. Alternatively, reduction of the nitro group to an amine would provide a bidentate ligand, with both the tetrahydroquinoline nitrogen and the exocyclic amino nitrogen available for coordination. Such bidentate ligands are highly valuable in catalysis.
Integration into Supramolecular Architectures
The structure of this compound contains functionalities that could facilitate its integration into supramolecular assemblies. The nitro group is a well-known hydrogen bond acceptor. nih.gov This property allows it to participate in the formation of ordered structures through hydrogen bonding with suitable donor molecules. The N-H group of the tetrahydroquinoline ring can also act as a hydrogen bond donor.
These hydrogen bonding capabilities, combined with the rigid core of the tetrahydroquinoline scaffold, could be exploited in the design of crystal engineering and the formation of co-crystals. The gem-dimethyl groups would influence the packing of the molecules in the solid state, potentially leading to the formation of specific and predictable supramolecular synthons.
Role in Advanced Materials Science
The tetrahydroquinoline scaffold is a component of some organic materials with interesting electronic and optical properties. While direct applications of this compound in materials science are not documented, its derivatives could serve as monomers or dopants in the development of advanced materials.
For instance, the amino derivative obtained from the reduction of the nitro group could be used as a monomer in the synthesis of polyamides or polyimides. The rigidity of the tetrahydroquinoline unit could impart desirable thermal and mechanical properties to the resulting polymers. The gem-dimethyl groups could enhance the solubility of these polymers, making them more processable.
Furthermore, the electronic properties of the molecule, which can be modulated by the nitro group (electron-withdrawing) or the corresponding amino group (electron-donating), suggest that it could be incorporated into organic electronic materials. For example, it could be a component of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning the electronic energy levels is crucial for device performance.
Future Directions in Research on 4,4 Dimethyl 6 Nitro 1,2,3,4 Tetrahydroquinoline
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted tetrahydroquinolines is a well-established area of organic chemistry. nih.govresearchgate.net However, the development of novel, efficient, and environmentally benign synthetic methodologies for 4,4-Dimethyl-6-nitro-1,2,3,4-tetrahydroquinoline remains a key area for future research. Current synthetic strategies for related nitro-tetrahydroquinolines often involve nitration of the parent tetrahydroquinoline, which can lead to mixtures of regioisomers and require protecting groups to achieve desired selectivity. researchgate.net
Future research should focus on developing catalytic and domino reactions that offer high atom economy and reduce waste. nih.gov For instance, one-pot multicomponent reactions, such as the imino Diels-Alder reaction, have shown promise in the synthesis of other complex tetrahydroquinolines and could be adapted for the target molecule. javeriana.edu.coresearchgate.net The use of greener solvents and catalysts, including biocatalysts, could also be explored to enhance the sustainability of the synthesis.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Hydrogenation | High efficiency and selectivity. nih.gov | Development of novel, reusable catalysts. |
| Domino Reactions | Increased complexity in a single step, reduced waste. nih.gov | Design of novel reaction cascades. |
| Multicomponent Reactions | High atom economy and convergence. javeriana.edu.co | Optimization of reaction conditions for high yields. |
| Biocatalysis | Environmentally friendly, high stereoselectivity. | Identification and engineering of suitable enzymes. |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing synthetic processes. The application of advanced spectroscopic techniques for in situ monitoring of the synthesis of this compound would provide valuable real-time data. Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance) could be employed to track the formation of intermediates and products, as well as the consumption of reactants.
This real-time analysis would enable researchers to gain deeper insights into the reaction mechanism, identify potential bottlenecks, and optimize reaction parameters such as temperature, pressure, and catalyst loading for improved yield and purity.
Deeper Computational Exploration of Reactivity and Selectivity
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. escholarship.orgbowen.edu.ng Future research should involve in-depth computational studies on the reactivity and selectivity of this compound. Density Functional Theory (DFT) calculations can be utilized to model reaction pathways, calculate activation energies, and predict the regioselectivity of further functionalization of the molecule. researchgate.netnih.gov
Such studies can elucidate the electronic and steric effects of the dimethyl and nitro groups on the reactivity of the tetrahydroquinoline core. This understanding can guide the rational design of new synthetic strategies and predict the outcomes of various chemical transformations.
| Computational Method | Information Gained | Impact on Research |
| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, electronic properties. researchgate.netnih.gov | Rational design of synthetic routes and prediction of product distribution. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Understanding the dynamic behavior of the molecule in different environments. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions. | Guiding the development of biocatalytic syntheses. |
Exploration of Chiral Analogues and Enantioselective Synthesis
The presence of a stereocenter at the C4 position in related tetrahydroquinolines opens up the possibility of exploring chiral analogues of this compound. Although the gem-dimethyl substitution at the C4 position in the target molecule precludes chirality at that center, the synthesis of chiral derivatives by introducing substituents at other positions could be a fruitful area of research.
The development of enantioselective synthetic methods, such as asymmetric hydrogenation or organocatalyzed reactions, would be crucial for accessing enantiopure forms of these chiral analogues. nih.govnih.govrsc.org The investigation of their chiroptical properties and potential applications in areas like chiral recognition and asymmetric catalysis would be of significant interest.
Investigation of Solid-State Properties for Material Science Applications
The solid-state properties of organic molecules are critical for their application in material science. Future research should focus on the crystallization of this compound and the characterization of its crystal structure using techniques like single-crystal X-ray diffraction. javeriana.edu.coresearchgate.net Understanding the packing of molecules in the crystal lattice and the nature of intermolecular interactions is fundamental to predicting and tuning its physical properties.
The presence of the nitro group, a well-known electron-withdrawing group, suggests that this compound could exhibit interesting optical and electronic properties. Investigations into its photophysical properties, such as absorption and emission spectra, as well as its thermal stability, could reveal its potential for use in the development of novel organic materials, excluding any clinical applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 4,4-Dimethyl-6-nitro-1,2,3,4-tetrahydroquinoline?
- The compound can be synthesized via cyclization reactions involving precursors such as substituted anilines and ketones. For example, nitration of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline using mixed acid (HNO₃/H₂SO₄) under controlled conditions introduces the nitro group at the 6-position. Alternatively, Palladium-catalyzed cross-coupling or copper-mediated nitration may be employed for regioselective functionalization .
- Key steps include purification via column chromatography and verification by ¹H/¹³C NMR and mass spectrometry .
Q. How is the structural integrity of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects methyl groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~6.5–8.5 ppm), while ¹³C NMR confirms quaternary carbons and nitro group positioning .
- Infrared (IR) Spectroscopy : The nitro group exhibits a characteristic asymmetric stretching band at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight and fragmentation patterns .
Q. What are the preliminary biological activities associated with this compound?
- Nitro-substituted tetrahydroquinolines often exhibit antimicrobial properties . For example, analogues like 6-nitro-1,2,3,4-tetrahydroquinoline derivatives show activity against Staphylococcus aureus (MIC: 100 µg/mL) via reactive oxygen species (ROS) generation .
- The 4,4-dimethyl groups may enhance lipophilicity , improving membrane permeability in bacterial targets .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
- Chiral auxiliaries or asymmetric catalysis (e.g., copper-catalyzed desymmetrization) enable enantioselective synthesis. For example, copper complexes with chiral ligands yield enantioenriched tetrahydroquinoline-3-carboxamides (up to 90% ee) .
- Crystallographic studies (X-ray diffraction) validate stereochemistry, particularly for compounds with multiple chiral centers .
Q. What strategies resolve contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., 6-nitro vs. 7-nitro derivatives) to identify critical substituents. For instance, the 6-nitro group may enhance DNA gyrase inhibition, while 4,4-dimethyl groups reduce metabolic degradation .
- Dose-Response Studies : Test compounds at varying concentrations (e.g., 10–200 µg/mL) to differentiate bacteriostatic vs. bactericidal effects .
Q. How does computational modeling aid in optimizing synthetic pathways?
- Density Functional Theory (DFT) : Predicts nitration regioselectivity by calculating activation energies for electrophilic aromatic substitution at C6 vs. C8 positions .
- Molecular Dynamics (MD) : Simulates interactions with bacterial targets (e.g., DNA gyrase) to guide functional group modifications .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Continuous Flow Reactors : Improve yield (e.g., from 56% to >70%) by optimizing residence time and temperature for nitration steps .
- Recrystallization : Use solvent systems like ethanol/water to remove impurities (e.g., unreacted precursors) without column chromatography .
Methodological Considerations
Q. How to design experiments for analyzing reactive intermediates during synthesis?
- In Situ Monitoring : Use Raman spectroscopy to track nitro group formation in real-time .
- Quenching Studies : Halt reactions at intervals (e.g., 30 min) to isolate intermediates (e.g., nitroso derivatives) for LC-MS analysis .
Q. What analytical techniques differentiate between structural isomers (e.g., 6-nitro vs. 8-nitro)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
